molecular formula C24H14O12 B6576027 4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid CAS No. 500000-96-4

4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid

Cat. No. B6576027
CAS RN: 500000-96-4
M. Wt: 494.4 g/mol
InChI Key: UGNPRVHUKIMHQR-UHFFFAOYSA-N
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Description

“4-(3,4-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid” is an organic compound with the molecular formula C16H10O9 and a molecular weight of 346.25 . It is also known as “4,4’-Oxybisbenzoic acid” or "Terephthalic acid diglycol ester" .


Molecular Structure Analysis

The molecular structure of “4-(3,4-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid” consists of two benzene rings connected by an oxygen atom, with carboxylic acid groups attached to the 1,2-positions of one ring and the 3,4-positions of the other .


Physical And Chemical Properties Analysis

“4-(3,4-dicarboxyphenoxy)benzene-1,2-dicarboxylic acid” has a predicted density of 1.647±0.06 g/cm3, a melting point of 229-231.5 °C (decomp), and a predicted boiling point of 645.2±55.0 °C . It also has a predicted pKa of 2.71±0.10 .

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of the compound “4-{4-[(3,4-dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to carboxylic acid groups or aromatic rings .

Mode of Action

Without specific target information, it’s challenging to describe the exact mode of action. Given its structure, it’s plausible that the compound could interact with its targets through hydrogen bonding or π-π interactions, common with aromatic rings and carboxylic acid groups .

Pharmacokinetics

The compound’s solubility could be influenced by its polar carboxylic acid groups and nonpolar aromatic rings, which could impact its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential to interact with proteins or enzymes, it could potentially influence a variety of cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the ionization state of the carboxylic acid groups could change with pH, potentially affecting the compound’s interactions with its targets .

properties

IUPAC Name

4-[4-(3,4-dicarboxyphenoxy)carbonylbenzoyl]oxyphthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O12/c25-19(26)15-7-5-13(9-17(15)21(29)30)35-23(33)11-1-2-12(4-3-11)24(34)36-14-6-8-16(20(27)28)18(10-14)22(31)32/h1-10H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNPRVHUKIMHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[(3,4-Dicarboxyphenoxy)carbonyl]benzoyloxy}benzene-1,2-dicarboxylic acid

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